Product packaging for 2-Chloro-4'-ethyl-1,1'-biphenyl(Cat. No.:CAS No. 58609-44-2)

2-Chloro-4'-ethyl-1,1'-biphenyl

Cat. No.: B8621939
CAS No.: 58609-44-2
M. Wt: 216.70 g/mol
InChI Key: XMUPAYYXUAMWIR-UHFFFAOYSA-N
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Description

2-Chloro-4'-ethyl-1,1'-biphenyl is a high-purity organic compound that belongs to the class of biphenyl derivatives. The biphenyl scaffold, consisting of two connected phenyl rings, is a fundamental and versatile intermediate in organic synthesis . This specific derivative, functionalized with chloro and ethyl substituents at distinct positions, is designed for use in cross-coupling reactions, medicinal chemistry, and materials science research. Biphenyls are neutral molecules that typically require functionalization with active groups to become pharmacologically significant, making them invaluable building blocks for creating novel chemical entities . The core research value of this compound lies in its application as a key synthetic intermediate. It is engineered to participate in metal-catalyzed cross-coupling reactions, which are pivotal for constructing complex molecular architectures . Reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings rely on precisely functionalized biphenyl precursors like this one to form carbon-carbon bonds efficiently . The chloro group can act as a leaving group for catalytic coupling, while the ethyl group can influence the compound's electronic properties and steric bulk. This makes it a crucial reagent for synthesizing ligands, functional materials, and active pharmaceutical ingredients (APIs). Biphenyl derivatives are prominent structural motifs in a wide range of biologically active molecules and marketed drugs . They are found in compounds with diverse therapeutic profiles, including anti-inflammatory, antifungal, antibacterial, anticancer, and antihypertensive activities . Furthermore, substituted biphenyls are significant in the development of materials such as liquid crystals and organic light-emitting diodes (OLEDs) . Researchers will find this compound particularly useful for projects aimed at developing new therapeutic agents or advanced functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Cl B8621939 2-Chloro-4'-ethyl-1,1'-biphenyl CAS No. 58609-44-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58609-44-2

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

1-chloro-2-(4-ethylphenyl)benzene

InChI

InChI=1S/C14H13Cl/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h3-10H,2H2,1H3

InChI Key

XMUPAYYXUAMWIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

Advanced Analytical Techniques in the Characterization of 2 Chloro 4 Ethyl 1,1 Biphenyl

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Chloro-4'-ethyl-1,1'-biphenyl by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are crucial.

In the ¹H NMR spectrum of a related compound, 1-ethyl-4-ethynylbenzene (B1585293) which shares the ethylbenzene (B125841) moiety, the ethyl group protons show a triplet at approximately 1.25 ppm (CH₃) and a quartet at about 2.67 ppm (CH₂). rsc.org The aromatic protons would appear as a series of multiplets in the range of 7.00-8.00 ppm. The specific splitting patterns and chemical shifts of these aromatic protons would be key to confirming the substitution pattern on the biphenyl (B1667301) rings.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-ethyl-4-ethynylbenzene, the ethyl group carbons appear at approximately 15.3 ppm (CH₃) and 28.9 ppm (CH₂). rsc.org The aromatic carbons of the ethyl-substituted ring would have distinct chemical shifts, as would the carbons of the chloro-substituted ring, with the carbon atom bonded to the chlorine atom showing a characteristic shift.

Table 1: Representative NMR Data for Similar Structures

Nucleus Functional Group Chemical Shift (ppm) Multiplicity
¹H -CH₃ (ethyl) ~1.25 Triplet
¹H -CH₂ (ethyl) ~2.67 Quartet
¹H Aromatic ~7.00-8.00 Multiplet
¹³C -CH₃ (ethyl) ~15.3 -
¹³C -CH₂ (ethyl) ~28.9 -
¹³C Aromatic ~120-150 -

Note: The data presented is based on similar structures and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 800 and 600 cm⁻¹. For a related compound, 2-chlorobiphenyl (B15942), a strong Raman peak is observed at approximately 1297 cm⁻¹. researchgate.net Both 2- and 3-chlorobiphenyl (B164846) show strong peaks around 680 cm⁻¹, while only 2-chlorobiphenyl has a strong peak near 432 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The presence of the ethyl group would also give rise to characteristic C-H stretching and bending vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). Electron ionization (EI) is a common method used for this purpose.

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of about one-third that of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern provides valuable structural information. The fragmentation of chlorinated biphenyls often involves the loss of chlorine atoms (Cl•) or hydrogen chloride (HCl). nih.gov The biphenyl structure itself is quite stable, so fragmentation of the biphenyl rings is also possible. nih.gov The ethyl group could be lost as an ethyl radical (•CH₂CH₃) or through benzylic cleavage to form a stable tropylium-like ion. Common fragmentation patterns in aromatic compounds involve the loss of small neutral molecules. libretexts.org

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the biphenyl system.

The substitution of the biphenyl rings with a chloro and an ethyl group can cause a shift in the absorption maxima (λ_max) compared to unsubstituted biphenyl. The presence of these substituents can affect the electronic distribution and the energy of the molecular orbitals. The UV-Vis spectrum would likely show one or more strong absorption bands in the ultraviolet region, characteristic of the conjugated π-system of the biphenyl core.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating components of a mixture and are often coupled with a detector for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) in Biphenyl Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netjocpr.com It is widely used for the analysis of semi-volatile compounds like polychlorinated biphenyls (PCBs). researchgate.net

In a GC-MS analysis of this compound, the sample is first vaporized and injected into the GC column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. jfda-online.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. nih.govglsciences.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is obtained. This provides definitive identification by comparing the obtained mass spectrum with a library of known spectra. jocpr.com The retention times for various PCB congeners have been extensively studied, and models exist to predict these values based on their structure. nih.govnih.govgcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and for its separation from reaction byproducts and other impurities. Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of non-polar to moderately polar compounds like polychlorinated biphenyls. libretexts.org

In a typical RP-HPLC setup for analyzing this compound, a non-polar stationary phase, such as a C18-functionalized silica (B1680970) gel column, is employed. researchgate.netfishersci.com The mobile phase generally consists of a mixture of water and a miscible organic solvent, most commonly acetonitrile (B52724) or methanol. chromatographyonline.com The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. Due to its hydrophobic nature, this compound will have a strong affinity for the non-polar stationary phase, leading to its retention on the column.

The composition of the mobile phase is a critical parameter that is optimized to achieve efficient separation. A higher proportion of the organic solvent (e.g., acetonitrile) in the mobile phase decreases its polarity, which in turn reduces the retention time of the compound. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate a range of compounds with varying polarities that might be present in a crude sample. libretexts.org For instance, a gradient might start with a higher percentage of water and progressively increase the percentage of acetonitrile.

Detection is commonly performed using a UV detector, as the biphenyl ring system of the molecule absorbs ultraviolet light. The wavelength of detection is typically set around 254 nm. fishersci.com The purity of a sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.

ParameterValue
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 min

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. A common synthetic route to this compound is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-chlorobromobenzene) with an arylboronic acid (e.g., 4-ethylphenylboronic acid).

To monitor such a reaction, a small aliquot of the reaction mixture is periodically spotted onto a TLC plate, which is typically coated with a polar adsorbent like silica gel. wisc.edu Alongside the reaction mixture, reference spots of the starting materials are also applied. The TLC plate is then placed in a developing chamber containing a suitable solvent system (eluent). For a relatively non-polar compound like this compound, a non-polar eluent, such as a mixture of hexanes and ethyl acetate (B1210297), is often used. orgchemboulder.com

As the eluent ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. The less polar product, this compound, will travel further up the plate (higher Retention Factor, Rf) compared to the more polar starting materials. The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time. Visualization is typically achieved under UV light, where the aromatic rings of the compounds will appear as dark spots.

A representative TLC system for monitoring the synthesis of this compound is outlined in the table below.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on aluminum backing
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (9:1 v/v)
Visualization UV light (254 nm)
Expected Rf (Starting Material) ~0.2 (for 4-ethylphenylboronic acid)
Expected Rf (Product) ~0.6

X-ray Diffraction Studies for Solid-State Structure Determination

While HPLC and TLC provide valuable information about the purity and formation of this compound, X-ray diffraction (XRD) is the definitive technique for determining its three-dimensional molecular structure in the solid state. This technique requires a single, well-ordered crystal of the compound.

The fundamental principle of X-ray crystallography involves irradiating a crystal with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. By analyzing the positions and intensities of the spots in this diffraction pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise arrangement of atoms, bond lengths, and bond angles.

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. This typically involves slow evaporation of a saturated solution of the pure compound, vapor diffusion, or cooling crystallization techniques.

Crystallographic ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (Å) a, b, c
Unit Cell Angles (°) α, β, γ
Dihedral Angle (°) Angle between the two phenyl rings
Bond Lengths (Å) C-C, C-H, C-Cl
Bond Angles (°) Angles between bonded atoms

The dihedral angle between the two phenyl rings is a particularly important structural feature for polychlorinated biphenyls, as it influences their chemical and physical properties.

Computational and Theoretical Investigations of 2 Chloro 4 Ethyl 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic structure and reactivity of 2-Chloro-4'-ethyl-1,1'-biphenyl. These methods are foundational for predicting molecular behavior and properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. scispace.commpg.de It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. scispace.commpg.de DFT has become a widely used tool in chemistry and materials science for predicting a variety of molecular properties. umn.edu

In the context of this compound, DFT calculations can provide detailed information about its electronic properties. Key parameters that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies correlating to its ability to donate or accept electrons, respectively.

The reactivity of this compound can be further elucidated by calculating various reactivity descriptors derived from DFT. These include electronegativity, chemical hardness, and the Fukui function, which help to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the presence of the chlorine atom and the ethyl group influences the electron distribution across the biphenyl (B1667301) system, and DFT can quantify these effects on the local reactivity of different carbon atoms in the phenyl rings.

DFT-Calculated PropertySignificance for this compound
Electron Density Distribution Reveals the regions of high and low electron concentration, indicating potential sites for chemical reactions.
HOMO-LUMO Energies Determine the molecule's electronic excitation properties and its tendency to participate in charge transfer interactions.
Reactivity Descriptors Provide quantitative measures of chemical reactivity, such as electrophilicity and nucleophilicity, at different atomic sites.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. wiley.com These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods, provide a rigorous framework for studying the electronic structure of molecules. wiley.com

For this compound, ab initio calculations can be employed to perform a detailed analysis of its molecular orbitals. This includes visualizing the shapes and energies of the orbitals, which is essential for understanding the nature of chemical bonds and the electronic transitions that can occur. The composition of the molecular orbitals in terms of atomic orbital contributions can also be determined, offering insights into the influence of the chloro and ethyl substituents on the electronic structure of the biphenyl core.

Ab initio studies on similar biphenyl systems have shown that the torsion angle between the two phenyl rings significantly affects the π-electron conjugation and, consequently, the molecular orbital energies. aps.orgarxiv.org For this compound, these calculations can predict the stable conformations and the energy barriers for rotation around the central carbon-carbon bond, which are critical for understanding its dynamic behavior.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a bridge between the quantum mechanical description and the macroscopic behavior of molecular systems. These methods allow for the exploration of the conformational landscape and intermolecular interactions of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational preferences and dynamics of flexible molecules like this compound. nih.govnih.gov

The key aspect of the conformational analysis of this compound is the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance between the chlorine atom at the 2-position and the hydrogen atoms on the adjacent ring, as well as by the electronic effects of the substituents. MD simulations can be used to sample the potential energy surface as a function of this dihedral angle, identifying the most stable conformations and the energy barriers between them.

The results of such simulations can be used to generate a Ramachandran-like plot for the dihedral angle distribution, providing a statistical representation of the conformational flexibility of the molecule. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Simulation ParameterInformation Gained for this compound
Dihedral Angle Trajectory Tracks the rotation around the central C-C bond over time, revealing the accessible conformations.
Potential of Mean Force Calculates the free energy profile along the dihedral angle coordinate, identifying stable and transition states.
Root-Mean-Square Fluctuation (RMSF) Measures the flexibility of different parts of the molecule, highlighting the mobility of the ethyl group and the phenyl rings.

Docking Studies to Investigate Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a protein target. nih.gov

For this compound, docking studies can be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors. These studies can help to identify potential binding sites and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated from the docking calculations, providing a measure of the strength of the interaction. nih.gov This information is valuable for assessing the potential biological activity of this compound and for guiding the design of new molecules with improved binding properties.

Crystal Engineering and Intermolecular Interactions

Crystal engineering focuses on the design and synthesis of new solid-state materials with desired properties, based on an understanding of intermolecular interactions. mdpi.com The study of the crystal structure of this compound can provide valuable insights into the nature of these interactions and how they govern the packing of molecules in the solid state.

Hirshfeld Surface Analysis of Biphenyl Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. For this compound, a Hirshfeld surface analysis would be instrumental in understanding its solid-state packing arrangement.

In a study on a brominated biphenyl derivative, H···H and C···H contacts were found to be the most significant contributors to the Hirshfeld surface area, accounting for a substantial portion of the intermolecular interactions. nih.gov Similarly, research on cyanobiphenyl derivatives also highlighted the prevalence of H···H and C···H contacts. iucr.org For polychlorinated biphenyls (PCBs), computational analyses have emphasized the role of electrostatic potentials, which directly influence intermolecular interactions. researchgate.netnih.gov

The ethyl group at the 4'-position would likely contribute significantly to the H···H and C···H contacts, while the chlorine atom at the 2-position would be a key participant in Cl···H interactions. The relative contributions of these contacts can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. A hypothetical breakdown of these contributions for this compound is presented in Table 1.

Table 1: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis of this compound

Intermolecular ContactPredicted Contribution (%)
H···H40-50
C···H/H···C25-35
Cl···H/H···Cl10-15
C···C3-5
Other< 2

This table is illustrative and based on data from analogous substituted biphenyl compounds. Actual values would require specific computational analysis of this compound.

The d_norm mapping would likely reveal distinct red spots, indicating close intermolecular contacts. These would be expected in the regions around the chlorine atom and the hydrogen atoms of both the phenyl rings and the ethyl group, corresponding to the aforementioned interactions.

Analysis of Hydrogen Bonding and van der Waals Interactions in Biphenyl Architectures

The crystal architecture of this compound would be dictated by a combination of weak hydrogen bonds and van der Waals forces.

Hydrogen Bonding:

While conventional hydrogen bonds (e.g., O-H···O, N-H···O) are absent in this compound, weak C-H···Cl hydrogen bonds are anticipated to play a role in the supramolecular assembly. The chlorine atom, with its electronegativity, can act as a weak hydrogen bond acceptor for the hydrogen atoms on the neighboring aromatic rings and ethyl groups. The significance of C-H···Cl interactions in crystal packing has been a subject of discussion, with some studies suggesting they can be influential in determining molecular conformation and arrangement. acs.org

Another potential, albeit weaker, interaction is the C-H···π interaction, where the hydrogen atoms of one molecule can interact with the π-system of the aromatic rings of an adjacent molecule. uitm.edu.my The presence of two phenyl rings in the biphenyl structure provides ample opportunity for such interactions.

Van der Waals Interactions:

Van der Waals forces are expected to be the dominant cohesive force in the crystal structure of this compound. britannica.comwikipedia.orglibretexts.org These non-specific interactions, arising from temporary fluctuations in electron density, are crucial for the packing of non-polar and weakly polar molecules. The large surface area of the biphenyl system, including the ethyl group, would lead to significant London dispersion forces, which are a major component of van der Waals interactions. britannica.com

The interplay between the weak, directional C-H···Cl and C-H···π interactions and the non-directional, yet collectively strong, van der Waals forces would ultimately determine the final crystal packing of this compound. Computational studies on other biphenyl derivatives have shown that the balance of these forces influences the dihedral angle between the two phenyl rings, a key conformational parameter. nih.gov

A summary of the probable intermolecular interactions and their characteristics is provided in Table 2.

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPredicted Nature
Weak Hydrogen BondC-H (Aromatic/Ethyl)ClWeakly attractive, directional
Weak Hydrogen BondC-Hπ-system (Aromatic Ring)Weakly attractive, directional
Van der Waals ForcesEntire MoleculeEntire MoleculePredominantly attractive, non-directional

This table is a theoretical prediction based on the analysis of similar molecular structures.

Environmental Fate and Biotransformation of 2 Chloro 4 Ethyl 1,1 Biphenyl in Non Human Systems

Abiotic Degradation Pathways

Abiotic degradation processes, which are not mediated by living organisms, play a role in the transformation of PCBs in the environment. These pathways are primarily driven by photolytic and hydrolytic reactions.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For PCBs, this process typically involves the cleavage of carbon-chlorine (C-Cl) bonds. In the atmosphere, PCBs can be degraded by hydroxyl radicals or through direct photolysis of the C-Cl bonds, with this process being more significant for congeners with one to four chlorine atoms. Sunlight can also contribute to the breakdown of PCBs present in surface waters and soils. The rate of photolytic degradation generally decreases as the number of chlorine atoms increases. Therefore, as a monochlorinated biphenyl (B1667301), 2-Chloro-4'-ethyl-1,1'-biphenyl is expected to be more susceptible to photolytic degradation compared to higher chlorinated congeners. The half-life for the breakdown of PCBs with one to five chlorine atoms in the atmosphere can range from 3.5 to 83 days. nih.gov

Bioaccumulation Potential in Non-Human Organisms

Bioaccumulation is the process by which chemicals accumulate in living organisms from their surrounding environment. PCBs are lipophilic, meaning they have a high affinity for fats and are not easily soluble in water. This property leads to their accumulation in the fatty tissues of organisms. nih.gov The potential for bioaccumulation generally increases with the degree of chlorination. nih.gov

As a monochlorinated biphenyl, this compound is expected to have a lower bioaccumulation potential compared to more highly chlorinated congeners. nih.gov However, it still has the potential to accumulate in aquatic organisms from both water and food sources. wikipedia.org The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, is a common measure of bioaccumulation potential. While specific BCF values for this compound are not available, BCF values for lower chlorinated PCBs are generally lower than those for higher chlorinated ones.

Table 2: Illustrative Bioconcentration Factors (BCF) for Selected PCB Congeners in Fish

PCB CongenerNumber of Chlorine AtomsLog BCF (Illustrative)
2-Chlorobiphenyl (B15942) (PCB 1)1~3.5
2,2',5-Trichlorobiphenyl (PCB 18)3~4.5
2,2',4,5,5'-Pentachlorobiphenyl (PCB 101)5~5.8
2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180)7~6.7

Note: These are illustrative values for different PCB congeners and are not specific to this compound. The actual BCF can vary depending on the species and environmental conditions.

The presence of the ethyl group in this compound may also influence its lipophilicity and, consequently, its bioaccumulation potential. Further research is needed to determine the specific bioaccumulation characteristics of this compound in various non-human organisms.

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil, sediment, and organic matter. For PCBs in general, those with fewer chlorine atoms are more volatile and more soluble in water, while highly chlorinated congeners tend to bind more strongly to particulate matter. nih.gov

Occurrence and Detection in Environmental Samples

Comprehensive data on the detection and concentration levels of this compound in various environmental compartments such as soil, water, air, and biota are not documented in readily accessible scientific reports or environmental monitoring databases. While numerous studies have analyzed total PCB concentrations or the presence of more common PCB congeners in environmental samples, specific data for this compound are absent. This lack of data precludes the creation of a detailed table summarizing its occurrence.

Adsorption and Desorption Characteristics in Various Media

The adsorption and desorption characteristics of a chemical determine its mobility and bioavailability in the environment. For PCBs, adsorption to soil and sediment is a key process, largely influenced by the organic carbon content of the medium. dss.go.th Stronger adsorption leads to reduced mobility but can also result in long-term contamination of soils and sediments.

Specific studies quantifying the adsorption and desorption coefficients (such as Kd or Koc) for this compound in different types of soil, sediment, or other environmental media have not been identified in the reviewed literature. Without such experimental data, it is not possible to provide a quantitative assessment of its partitioning behavior or to compile a data table of its adsorption and desorption characteristics.

Mechanistic Studies on Biological Activity of 2 Chloro 4 Ethyl 1,1 Biphenyl in Non Human Biological Systems

Investigations into Antimicrobial and Antifungal Activity Mechanisms (e.g., against Staphylococcus aureus, Enterococcus faecalis, Candida albicans)

For instance, studies on the antimicrobial peptide P34 have shown inhibitory effects against planktonic cells of E. faecalis and a reduction in the metabolic activity of S. aureus biofilms. nih.gov The mechanism involves reducing the percentage of adhered microbial cells, although not complete elimination of the biofilm. nih.gov Similarly, interactions between different microorganisms, such as the inhibition of C. albicans growth and hyphal formation by E. faecalis, highlight the complexity of microbial environments. nih.gov This inhibition is partly mediated by a low pH environment created by E. faecalis. nih.gov

While some Verbascum species have demonstrated antibacterial activity against Gram-positive bacteria like S. aureus and antifungal activity against C. krusei, many others show no activity, indicating that antimicrobial properties are highly specific to the chemical structure. fabad.org.tr Without direct experimental data, it is not possible to conclude whether 2-Chloro-4'-ethyl-1,1'-biphenyl possesses any significant antimicrobial or antifungal properties.

Exploration of Anti-inflammatory Mechanisms in Experimental Models

There is a lack of specific studies on the anti-inflammatory mechanisms of this compound. However, research on other polychlorinated biphenyls suggests that this class of compounds can have significant immunomodulatory effects.

PCBs have been shown to induce an inflammatory response in various tissues. researchgate.net For example, exposure to PCB mixtures like Aroclor 1254 can cause anti-inflammatory macrophages (M2) to switch to a pro-inflammatory phenotype (M1). nih.govresearcher.life This shift is characterized by a reduced expression of anti-inflammatory surface markers and an increased release of inflammatory cytokines. nih.govresearcher.life The underlying mechanism involves metabolic reprogramming, where macrophages increase their reliance on aerobic glycolysis, a hallmark of an inflammatory phenotype. researcher.life

Furthermore, certain PCB congeners, such as PCB 118 and PCB 126, have been shown to induce the expression of inflammatory cytokines like IL-1β and IL-6 in human thyrocytes. endocrine-abstracts.org This effect is mediated through the activation of the aryl hydrocarbon receptor (AhR) pathway. endocrine-abstracts.org The AhR is a ligand-activated transcription factor that plays a key role in mediating the toxic effects of many halogenated aromatic hydrocarbons. nih.govnih.govresearchgate.netresearchgate.net Given that this compound is a chlorinated biphenyl (B1667301), it is plausible that it could also interact with the AhR and modulate inflammatory responses, but this requires experimental verification.

Cytotoxic Mechanisms of Action in Non-Human Cell Lines (e.g., against cancer cell lines HepG2, HCT-116)

Direct investigations into the cytotoxic mechanisms of this compound on the human cancer cell lines HepG2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma) have not been reported. However, studies on other chlorinated biphenyls and various chemical compounds provide insights into potential cytotoxic activities.

The cytotoxicity of compounds is often evaluated using assays like the Sulforhodamine B (SRB) assay to determine the half-maximal inhibitory concentration (IC50). nih.govresearchgate.net For example, the dichloromethane (B109758) fraction of Calotropis gigantea stem bark extract has shown anticancer effects on HCT-116 cells. nih.gov Similarly, various synthetic compounds have been tested for their cytotoxic effects on both HepG2 and HCT-116 cell lines. researchgate.netresearchgate.net

While no direct data exists for this compound, studies on other aporphine (B1220529) derivatives have demonstrated cytotoxic activity against HCT-116 and Caco-2 colon cancer cells, with some compounds showing potencies comparable to the known cytotoxic agent etoposide. nih.gov The metabolism of some lower chlorinated PCBs has been studied in HepG2 cells, indicating that these cells are a relevant model for assessing the biotransformation of such compounds. acs.orgnih.gov Without specific experimental data, any potential cytotoxic activity of this compound on these cell lines remains speculative.

Interactions with Specific Molecular Targets and Pathways

There is no direct evidence to suggest that this compound inhibits S-Nitrosoglutathione reductase (GSNOR). However, the inhibition of GSNOR by other small molecules has been shown to have therapeutic potential in inflammatory conditions. GSNOR is an enzyme that metabolizes S-nitrosoglutathione (GSNO), a key molecule in nitric oxide (NO) signaling. acs.orgnih.gov Inhibition of GSNOR leads to an increase in endogenous GSNO levels, which can have anti-inflammatory effects. nih.govfrontiersin.org

For instance, the GSNOR inhibitor N6022 has been shown to be effective in animal models of asthma, inflammatory bowel disease, and multiple sclerosis. acs.orgnih.gov It works by reducing the number of pathogenic effector T cells and promoting regulatory T cells. nih.gov GSNO itself has been shown to promote neurorepair and functional recovery after stroke by stimulating angiogenesis through the HIF-1α/VEGF pathway. dovepress.com While these findings highlight the therapeutic potential of GSNOR inhibition, it is unknown if this compound or its metabolites interact with this enzyme.

Polychlorinated biphenyls are known to interact with various cellular receptors, most notably the aryl hydrocarbon receptor (AhR). nih.govnih.govresearchgate.netresearchgate.net The binding of PCBs to the AhR is dependent on their structure, particularly the substitution pattern of chlorine atoms. nih.govnih.govresearchgate.netresearchgate.net Coplanar PCBs, which have a planar structure, can bind to the AhR with high affinity and elicit dioxin-like toxicity. wikipedia.org Non-coplanar PCBs, which have chlorine atoms in the ortho positions, have lower affinity for the AhR but can exert toxicity through other mechanisms. wikipedia.org

The binding of a PCB to the AhR leads to its activation and subsequent translocation to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the altered expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450s) and inflammatory responses. endocrine-abstracts.org

Given its structure, this compound is a non-coplanar PCB. Therefore, it is expected to have a lower binding affinity for the AhR compared to coplanar PCBs. However, it may still be able to modulate AhR-dependent signaling pathways, as well as other receptor systems. The actual binding affinity and the downstream effects on signaling pathways would need to be determined experimentally.

Metabolic Transformation in Non-Human Organisms (e.g., animal liver microsomes, in vivo non-human studies)

The metabolism of PCBs is a complex process that is highly dependent on the congener's structure and the animal species. nih.govresearchgate.net In mammals, PCBs are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.govsigmaaldrich.com The initial step is typically hydroxylation, followed by conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. acs.orgnih.gov

Studies with rat liver microsomes have shown that monochlorobiphenyls are metabolized to monohydroxylated metabolites, with the position of hydroxylation being influenced by the chlorine substitution pattern. nih.govsigmaaldrich.com For example, 2-chlorobiphenyl (B15942) is metabolized by CYP2B enzymes, while 3- and 4-chlorobiphenyl (B17849) are metabolized by both CYP2B and CYP1A families. nih.gov The metabolism of PCBs can also lead to the formation of other metabolites, including dihydroxylated and methoxylated derivatives. acs.orgnih.govnih.gov

In vivo studies in female mice exposed to a human-relevant PCB mixture showed that PCBs accumulate in various tissues, with the highest levels found in the liver, followed by serum and brain. escholarship.org The metabolic profile of PCBs can vary significantly between tissues. escholarship.org The metabolism of this compound has not been specifically studied in non-human organisms. However, based on the general principles of PCB metabolism, it is expected to undergo hydroxylation, likely at the unsubstituted positions of the biphenyl rings, followed by further conjugation and excretion. The exact metabolites and the metabolic rate would need to be determined through in vitro studies with liver microsomes from different species and in vivo studies.

Identification of Metabolites and Metabolic Pathways

There is a lack of specific studies identifying the metabolites and delineating the metabolic pathways of this compound in non-human biological systems. General principles of PCB metabolism suggest that the biotransformation of this compound would likely involve oxidation of the biphenyl rings, potentially at the unsubstituted positions, and oxidation of the ethyl group. These reactions are typically catalyzed by cytochrome P450 enzymes. The resulting hydroxylated metabolites could then undergo further conjugation.

Without specific experimental data, the exact chemical structures and relative abundance of the metabolites of this compound remain speculative.

Role of Metabolic Activation in Modifying Biological Potency

The metabolic activation of PCBs is a critical factor in determining their biological effects. For many PCB congeners, hydroxylation is a key step that can either lead to detoxification and elimination or produce metabolites with enhanced biological activity or toxicity. For instance, certain hydroxylated PCBs (OH-PCBs) have been shown to exhibit greater toxicity than their parent compounds by interfering with various biological processes.

In the case of this compound, it is plausible that its metabolic activation could lead to the formation of reactive intermediates capable of binding to cellular macromolecules, thereby exerting toxic effects. However, in the absence of dedicated research on this specific congener, any discussion on the role of its metabolic activation in modifying its biological potency would be conjectural.

Further research, including in vitro studies using liver microsomes from various non-human species and in vivo studies in animal models, is necessary to elucidate the metabolic fate and biological activity of this compound.

Structure Activity Relationship Sar Studies for 2 Chloro 4 Ethyl 1,1 Biphenyl and Its Analogs

Stereochemical Considerations in Activity Modulation

The stereochemistry of biphenyl (B1667301) compounds is a critical factor in their biological activity, primarily due to the phenomenon of atropisomerism. numberanalytics.com Atropisomerism arises from restricted rotation around the single bond connecting the two phenyl rings, which can be caused by the presence of bulky ortho-substituents. numberanalytics.comyoutube.com This restricted rotation can lead to the existence of stable, non-superimposable mirror-image isomers called enantiomers, which are optically active. youtube.compharmaguideline.com

These enantiomers can exhibit significantly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov One enantiomer may bind to a receptor with high affinity, eliciting a strong biological response, while the other enantiomer may have low or no affinity. nih.govwebsite-files.com Therefore, understanding the stereochemistry and being able to separate and test individual atropisomers is crucial for developing compounds with desired biological effects. The presence of a chiral axis along the biphenyl linkage is a key feature of these molecules. pharmaguideline.com

Computational Approaches to SAR Elucidation (e.g., QSAR, molecular docking)

Computational methods are powerful tools for elucidating the structure-activity relationships of biphenyl compounds. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two prominent examples.

QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. physchemres.org For halogenated biphenyls, 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to explore the influence of structural features on their activity. nih.govnih.gov These models can provide insights into the steric, electrostatic, and hydrophobic fields that are important for receptor binding and can be used to predict the activity of novel compounds. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.govnih.gov This method can identify key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.govnih.gov For instance, docking studies on hydroxylated polychlorinated biphenyls have revealed that van der Waals interactions are a major driving force for binding to the estrogen receptor, and specific hydrogen bonds help to stabilize the ligand in the binding pocket. nih.gov These computational approaches provide valuable insights that can guide the design and optimization of new, more potent, and selective biphenyl-based compounds. physchemres.org

Applications of 2 Chloro 4 Ethyl 1,1 Biphenyl in Specialized Chemical Synthesis

Precursor in the Synthesis of Advanced Intermediates

Biphenyl (B1667301) derivatives, in general, are crucial intermediates in the synthesis of a wide range of organic compounds. rsc.org The functionalization of the biphenyl core through reactions such as Friedel-Crafts acylation and alkylation allows for the introduction of various functional groups, leading to the creation of more complex molecules. rsc.org For instance, the acylation of biphenyls is a key step in the synthesis of many pharmaceutical ingredients and fine chemicals. rsc.org

While specific research detailing the direct conversion of 2-Chloro-4'-ethyl-1,1'-biphenyl into a wide range of advanced intermediates is not extensively documented in publicly available literature, the known reactivity of the biphenyl scaffold suggests its potential in this regard. The chloro group can be a handle for introducing other functionalities through well-established methodologies like Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Integration into Complex Molecular Architectures (e.g., for optoelectronic materials)

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), heavily relies on the design and synthesis of molecules with specific electronic and photophysical properties. Biphenyl derivatives are frequently employed as building blocks in these materials due to their rigid structure, which can promote favorable intermolecular interactions and charge transport characteristics.

The substitution pattern of this compound offers a means to tailor the properties of larger, more complex molecular architectures. The chloro group, being electron-withdrawing, can influence the electron affinity and ionization potential of the molecule, which are critical parameters for charge injection and transport in electronic devices. The ethyl group, on the other hand, can enhance the solubility of the resulting materials in organic solvents, facilitating their processing from solution.

Although direct examples of the integration of this compound into optoelectronic materials are not readily found in the surveyed literature, the general principles of molecular design for such applications support its potential utility. The ability to functionalize the chloro position allows for the connection of this biphenyl unit to other chromophores or electroactive moieties, leading to the construction of conjugated polymers or dendrimers with tailored optoelectronic properties.

Role as a Building Block in Heterocyclic Chemistry

Heterocyclic compounds, which contain at least one heteroatom within a ring structure, are of immense importance in medicinal chemistry and materials science. The synthesis of novel heterocyclic systems often involves the use of versatile building blocks that can be readily incorporated into the target ring structure.

While specific examples of the use of this compound in the synthesis of heterocyclic compounds are not prominently featured in the available scientific literature, the reactivity of its functional groups suggests its potential as a valuable building block. The chloro-substituted ring can participate in reactions that lead to the formation of fused heterocyclic systems. For example, through appropriate functionalization, the biphenyl unit could be a precursor to carbazoles or dibenzofurans, which are important heterocyclic motifs in many functional materials.

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Ethyl 1,1 Biphenyl

Development of Novel Green Synthetic Methodologies

The historical synthesis of PCBs often involved methods that are now considered environmentally unfriendly. Future research should prioritize the development of green synthetic methodologies for 2-Chloro-4'-ethyl-1,1'-biphenyl. This involves exploring alternative reaction pathways that minimize waste, reduce energy consumption, and utilize less hazardous substances.

Key areas for investigation include:

Catalytic Cross-Coupling Reactions in Aqueous Media: Traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for biphenyl (B1667301) synthesis. researchgate.netnih.gov Future work could focus on adapting these methods to use water as a solvent, thereby reducing the reliance on volatile organic compounds. researchgate.net The development of water-soluble catalysts, such as those supported on novel materials like fullerene nanoparticles, could enable efficient synthesis at room temperature. researchgate.net

Photocatalysis: Harnessing the power of light to drive chemical reactions offers a green alternative to thermally driven processes. Research into the photocatalytic synthesis of biphenyl derivatives, potentially using catalysts like titanium dioxide, could lead to more sustainable production methods. nih.govacs.org

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of complex organic molecules is a cornerstone of green chemistry. Investigating potential biocatalytic routes to assemble the this compound scaffold could offer high selectivity and reduce the need for protecting groups and harsh reagents.

Solventless Reactions: Performing reactions in the absence of a solvent can significantly reduce waste and simplify purification. Exploring solventless aldol (B89426) and Michael addition reactions, which have been used for other biphenyl compounds, could be a viable green route. researchgate.netflinders.edu.auflinders.edu.au

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior. The substitution pattern of this compound, with a chlorine atom in the ortho position, may lead to restricted rotation around the biphenyl bond, resulting in stable atropisomers. These are non-superimposable mirror images that can exhibit different biological activities and toxicities.

Future research should employ advanced spectroscopic techniques to fully characterize this molecule:

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) are essential for unambiguously assigning all proton and carbon signals, which is fundamental for confirming the structure.

Chiral Chromatography: To investigate the potential for atropisomerism, the development of chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods is necessary. nih.govnih.gov This would allow for the separation and quantification of the individual enantiomers, which is critical for understanding their differential biological effects. nih.govnih.gov

Mass Spectrometry Imaging: This technique could be used to visualize the distribution of this compound and its potential metabolites within biological tissues, providing insights into its toxicokinetics and sites of accumulation.

Predictive Modeling for Environmental Persistence and Biotransformation

The environmental fate of PCBs is a major concern. Predictive modeling offers a powerful tool to estimate the persistence, bioaccumulation, and potential biotransformation of this compound without extensive and costly experimental studies.

Future research avenues in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: By analyzing the physicochemical properties of a range of PCBs, QSAR models can be developed to predict the environmental half-life, degradation rates, and binding affinities of new or understudied congeners. epa.govresearchgate.netrawdatalibrary.netnih.govnih.govresearchgate.netnih.govresearchgate.net For instance, models have shown that hydrophobicity and the charge on aromatic carbons can influence the photochemical activity of PCBs. rawdatalibrary.netnih.govresearchgate.net

In Silico Metabolism Prediction: Computational tools can predict the likely metabolites of this compound resulting from cytochrome P450-mediated oxidation. nih.gov This can help to identify potentially more toxic or persistent transformation products. Studies on other PCBs have aimed to understand the factors influencing their metabolism. nih.gov

Compartmental Environmental Models: These models simulate the movement and distribution of chemicals between different environmental compartments such as air, water, soil, and biota. nih.govutoronto.carsc.org Applying such models to this compound could help to predict its long-range transport potential and areas of likely accumulation in the global environment. nih.govutoronto.carsc.org

Design and Synthesis of New Analogs with Tailored Biological Activities

While many PCBs are known for their toxicity, the biphenyl scaffold is also present in numerous biologically active compounds and pharmaceuticals. rsc.orgrsc.org By modifying the structure of this compound, it may be possible to design new analogs with specific and beneficial biological activities.

Future research should focus on:

Enzyme Inhibitors: The biphenyl structure is a key feature in many enzyme inhibitors. rsc.orgnih.govmdpi.comnih.govnih.gov Analogs of this compound could be synthesized and screened for their ability to inhibit enzymes involved in diseases such as cancer or neurodegenerative disorders. For example, biphenyl urea (B33335) derivatives have been shown to be potent and selective inhibitors of CYP1B1, an enzyme implicated in hormone-induced cancers. nih.gov

Receptor Antagonists: Hydroxylated metabolites of PCBs have been shown to interact with various receptors, including the androgen receptor. nih.gov Designing analogs of this compound that can act as selective antagonists for specific receptors could be a promising avenue for drug discovery.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how changes in the substitution pattern of this compound affect its biological activity is crucial. epa.govnih.govresearchgate.netnih.govepa.gov This would involve synthesizing a library of related compounds and evaluating their effects in various biological assays to build robust SAR models.

Exploration of New Application Domains in Materials Science and Chemical Biology

The rigid, rod-like structure of the biphenyl core makes it an attractive building block for advanced materials. Furthermore, with appropriate functionalization, biphenyls can be developed into powerful tools for chemical biology.

Unexplored application domains for this compound and its derivatives include:

Liquid Crystals: Biphenyl derivatives are a well-established class of liquid crystals used in display technologies. tandfonline.comoup.comnih.govresearchgate.netuea.ac.uk The specific substitution pattern of this compound could lead to novel liquid crystalline materials with unique properties, such as high birefringence or specific phase transition temperatures. tandfonline.comnih.gov

Organic Electronics: The biphenyl scaffold can be incorporated into organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. Future research could explore the synthesis of polymers or oligomers containing the this compound unit and evaluate their electronic properties.

Molecular Probes: By attaching fluorescent tags or other reporter groups, analogs of this compound could be developed as molecular probes to study biological processes. For example, they could be designed to bind to specific proteins or cellular structures, allowing for their visualization and study.

Q & A

Q. What are the established synthetic routes for 2-Chloro-4'-ethyl-1,1'-biphenyl, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves biphenyl chloromethylation or Suzuki-Miyaura cross-coupling. For chloromethylation, biphenyl derivatives are reacted with chloroethylating agents under acidic conditions (e.g., AlCl₃ catalysis). Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by HPLC (≥98% purity threshold) . Suzuki coupling may use 4-ethylphenylboronic acid and 2-chlorobiphenyl precursors with Pd(PPh₃)₄ as a catalyst. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize byproducts .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl at 4' and Cl at 2).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (C₁₄H₁₃Cl, theoretical MW: 216.07 g/mol).
  • X-ray Crystallography : Resolves spatial arrangement; biphenyl dihedral angles typically range 30–45° .

Q. What are the primary physicochemical properties relevant to experimental handling?

  • Methodological Answer :
  • Solubility : Limited in water; soluble in DMSO, DMF, or chloroform. Use sonication for dissolution.
  • Stability : Store at –20°C under inert atmosphere (Ar/N₂) to prevent oxidative degradation. Monitor via TLC periodically .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution or coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
  • HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites. Cl substituent lowers LUMO, favoring nucleophilic attack.
  • Transition State Analysis : Simulate reaction pathways (e.g., SNAr at Cl position). Compare with experimental kinetic data .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent concentration).
  • Enzyme-Specific Assays : Use DNA gyrase (for antibacterial activity) or cytochrome P450 inhibition assays. Compare IC₅₀ values across studies .
  • Structural Analogues : Test derivatives (e.g., 4'-methyl or 3-Cl variants) to isolate substituent effects .

Q. What experimental designs validate the compound’s interaction with bacterial DNA gyrase?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor gyrase-DNA binding disruption using ethidium bromide displacement.
  • Molecular Docking : Use PDB structures (e.g., 1KZN) to model binding pockets. Validate with site-directed mutagenesis (e.g., mutated ATP-binding residues) .

Q. How to analyze regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :
  • Isotopic Labeling : Introduce deuterium at ethyl or Cl positions to track substituent directing effects.
  • Competitive Reactions : Compare nitration (HNO₃/H₂SO₄) outcomes with/without electron-donating ethyl groups. Meta/para product ratios reveal directing trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.